

FL118 Molecular Targets in Tumor Cells: An In-depth Technical Guide

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Compound of Interest

Compound Name: *10,11-Methylenedioxy-20-camptothecin*

Cat. No.: *B186164*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FL118, a novel camptothecin analogue, has demonstrated significant antitumor activity across a range of cancer types, including those resistant to conventional therapies.^[1] Its unique mechanism of action, which extends beyond topoisomerase I inhibition, involves the modulation of key cancer survival pathways. This technical guide provides a comprehensive overview of the molecular targets of FL118 in tumor cells, detailing the experimental methodologies used to elucidate these interactions and presenting key quantitative data.

Core Molecular Targets of FL118

FL118 exerts its anticancer effects by targeting multiple proteins crucial for tumor cell survival and proliferation. The primary and downstream molecular targets are summarized below.

Target Category	Molecular Target	Effect of FL118
Direct Binding Target	DDX5 (p68 RNA helicase)	Binds to, dephosphorylates, and induces proteasomal degradation of DDX5.[2][3]
Inhibitor of Apoptosis (IAP) Proteins	Survivin (BIRC5)	Downregulates expression.[4]
Mcl-1	Downregulates expression.[4]	
XIAP	Downregulates expression.[4]	
cIAP2	Downregulates expression.[4]	
Cell Cycle Regulators	Cyclin B1	Reduces protein expression, leading to G2/M phase arrest.
Drug Resistance Proteins	ERCC1	Downregulates expression.[5]
P-glycoprotein (P-gp)	Downregulates expression.[5]	
ABCG2	Downregulates mRNA and protein expression.[5]	

Quantitative Data: In Vitro Cytotoxicity of FL118

The cytotoxic effects of FL118 have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potent anticancer activity.

Cell Line	Cancer Type	IC50 (nM)
A549	Human Lung Carcinoma	8.94 ± 1.54
MDA-MB-231	Human Breast Carcinoma	24.73 ± 13.82
RM-1	Mouse Prostate Carcinoma	69.19 ± 8.34

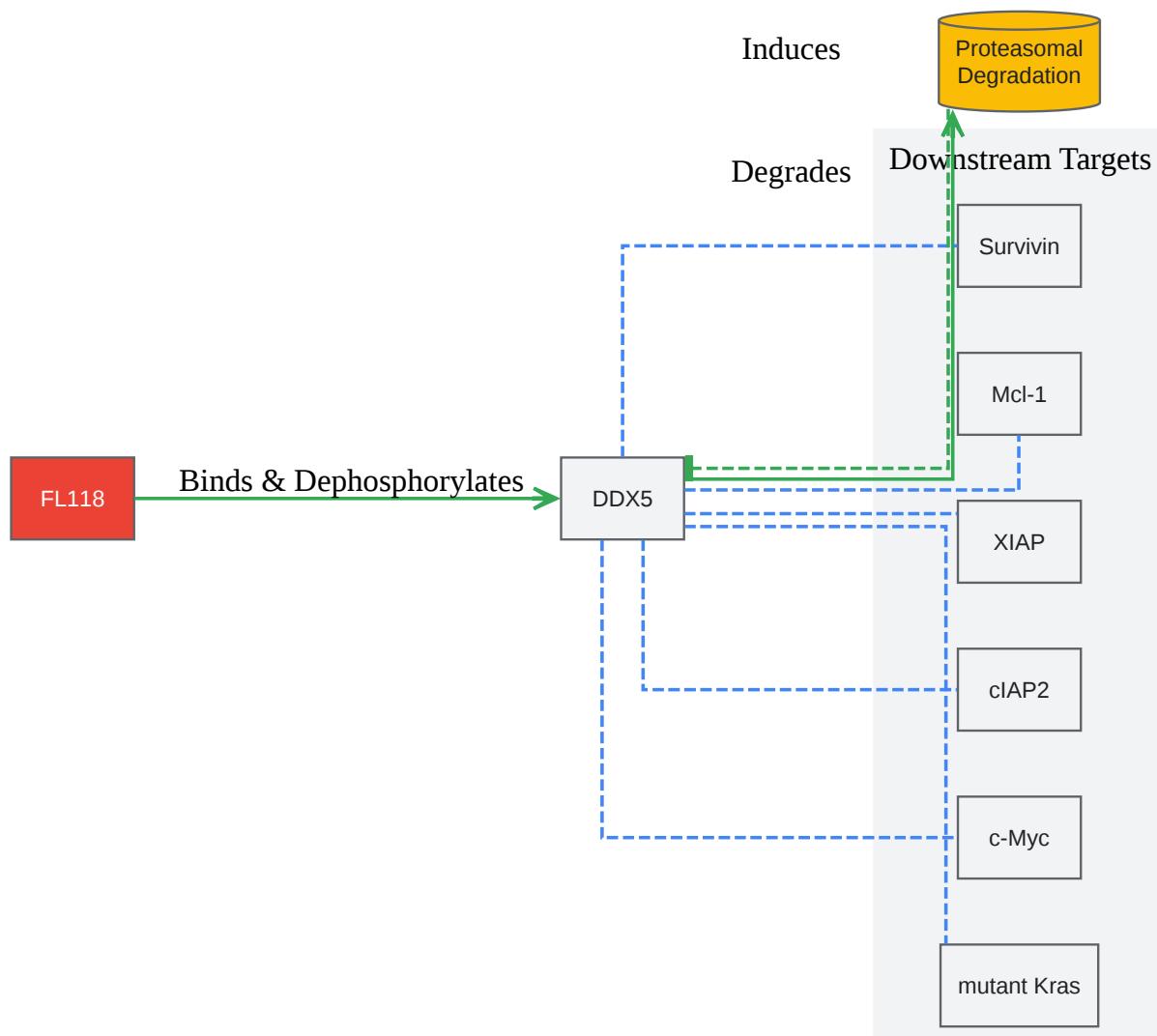
Data sourced from MedChemExpress product information.[2]

Signaling Pathways Modulated by FL118

FL118 has been shown to interfere with critical signaling pathways that drive tumor growth and survival.

DDX5-Mediated Downregulation of Oncogenic Proteins

The direct interaction of FL118 with DDX5 is a key mechanism leading to the downregulation of several oncogenic proteins. DDX5 acts as a master regulator, and its degradation by FL118 disrupts the expression of its downstream targets.[3]

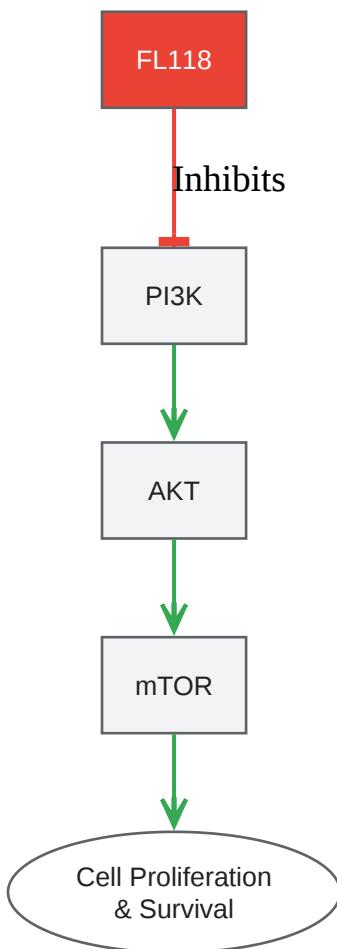


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Caption: FL118 binds to and promotes the degradation of DDX5, leading to the downregulation of multiple oncogenic proteins.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

FL118 has been observed to inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism in cancer.[\[2\]](#)



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